N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzofuran ring, a chromene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the benzofuran ring using 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.
Synthesis of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction involving a suitable aldehyde and a phenol derivative.
Coupling of the Benzofuran and Chromene Rings: This step involves the formation of an amide bond between the benzofuran and chromene rings using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated compounds.
Scientific Research Applications
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzofuran and chromene rings also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H23NO6 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C29H23NO6/c1-4-34-19-11-9-18(10-12-19)27(32)28-26(20-7-5-6-8-23(20)36-28)30-29(33)25-15-22(31)21-13-16(2)17(3)14-24(21)35-25/h5-15H,4H2,1-3H3,(H,30,33) |
InChI Key |
DECMHWZOSDKKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=C(C(=C5)C)C |
Origin of Product |
United States |
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